1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazoline derivative. Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecule contains a pyrazoline ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. It also has phenyl groups attached to it, which are aromatic rings. The presence of bromine and chlorine atoms indicates that it’s a halogenated compound .Chemical Reactions Analysis
Pyrazoline derivatives have been found to participate in a variety of reactions due to their confirmed biological as well as pharmacological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a halogenated aromatic compound, it’s likely to be relatively stable and may have significant interactions with other molecules due to the presence of the halogen atoms and the aromatic rings .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrazoline derivatives have been studied for their potential as antimicrobial agents. The presence of substituents like bromophenyl and dichlorophenyl can enhance the antimicrobial efficacy of these compounds. They work by interfering with the microbial cell wall synthesis or disrupting membrane integrity, leading to cell death .
Antifungal Properties
Similar to their antimicrobial action, pyrazoline compounds can also exhibit antifungal activity. This is particularly useful in the treatment of fungal infections, where these compounds can inhibit the growth of fungi by targeting the fungal cell membrane or interfering with key enzymes within the fungal cells .
Antiparasitic Effects
The structural complexity of pyrazoline derivatives makes them suitable candidates for antiparasitic drug development. They can act on various stages of the parasite’s life cycle, potentially offering a new approach to treating parasitic infections .
Anti-inflammatory Applications
Pyrazoline derivatives are known to possess anti-inflammatory properties. They can modulate the body’s inflammatory response by inhibiting the synthesis of pro-inflammatory cytokines or by blocking the activity of enzymes involved in the inflammation process .
Antidepressant Potential
The compound’s ability to interact with various neurotransmitter systems may lend it antidepressant properties. By affecting the levels of serotonin, dopamine, or norepinephrine in the brain, pyrazoline derivatives could be used to alleviate symptoms of depression .
Anticonvulsant Activity
Research has indicated that pyrazoline derivatives can serve as anticonvulsants. They may stabilize neuronal membranes and reduce the excitability of nerve cells, which can help in the management of seizure disorders .
Antioxidant Properties
Oxidative stress is implicated in many diseases, and pyrazoline derivatives have shown potential as antioxidants. They can neutralize free radicals and reactive oxygen species, protecting cells from oxidative damage .
Antitumor Activities
Some pyrazoline compounds have been explored for their antitumor activities. They may work by inducing apoptosis in cancer cells or by inhibiting pathways that lead to tumor growth and proliferation .
Wirkmechanismus
The exact mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrazoline derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrCl2N2O/c1-10(23)22-17(14-7-6-13(19)8-15(14)20)9-16(21-22)11-2-4-12(18)5-3-11/h2-8,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDFMEIPDYRRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.